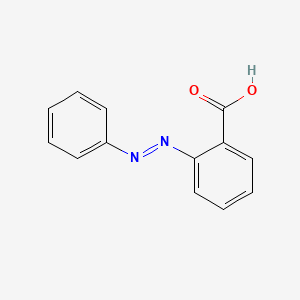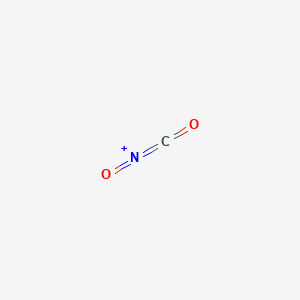![molecular formula C16H17Cl2N5O3 B14176154 3,6-Dichloro-4-{4-[2-(2-nitrophenoxy)ethyl]piperazin-1-yl}pyridazine CAS No. 921769-43-9](/img/structure/B14176154.png)
3,6-Dichloro-4-{4-[2-(2-nitrophenoxy)ethyl]piperazin-1-yl}pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dichloro-4-{4-[2-(2-nitrophenoxy)ethyl]piperazin-1-yl}pyridazine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyridazine ring substituted with dichloro groups and a piperazine moiety linked to a nitrophenoxyethyl group. The presence of these functional groups contributes to its distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-4-{4-[2-(2-nitrophenoxy)ethyl]piperazin-1-yl}pyridazine typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction of 3,6-dichloropyridazine with 1-(2-(2-nitrophenoxy)ethyl)piperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide or acetonitrile, with the addition of a base like potassium carbonate to facilitate the substitution process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification of the final product is typically achieved through recrystallization or chromatographic techniques to obtain a high-purity compound suitable for further applications.
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Dichloro-4-{4-[2-(2-nitrophenoxy)ethyl]piperazin-1-yl}pyridazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The dichloro groups on the pyridazine ring can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The piperazine moiety can undergo oxidation reactions to form N-oxides.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate, dimethylformamide, or acetonitrile.
Reduction: Hydrogen gas, palladium on carbon.
Oxidation: Hydrogen peroxide, acetic acid.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Substituted pyridazines: Formed by nucleophilic substitution reactions.
Applications De Recherche Scientifique
3,6-Dichloro-4-{4-[2-(2-nitrophenoxy)ethyl]piperazin-1-yl}pyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,6-Dichloro-4-{4-[2-(2-nitrophenoxy)ethyl]piperazin-1-yl}pyridazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,6-Dichloro-4-{4-[2-(4-nitrophenoxy)ethyl]piperazin-1-yl}pyridazine
- 3,6-Dichloro-4-{4-[2-(2-aminophenoxy)ethyl]piperazin-1-yl}pyridazine
Uniqueness
3,6-Dichloro-4-{4-[2-(2-nitrophenoxy)ethyl]piperazin-1-yl}pyridazine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The presence of both nitrophenoxy and piperazine moieties makes it a versatile compound for various chemical transformations and applications.
Propriétés
Numéro CAS |
921769-43-9 |
|---|---|
Formule moléculaire |
C16H17Cl2N5O3 |
Poids moléculaire |
398.2 g/mol |
Nom IUPAC |
3,6-dichloro-4-[4-[2-(2-nitrophenoxy)ethyl]piperazin-1-yl]pyridazine |
InChI |
InChI=1S/C16H17Cl2N5O3/c17-15-11-13(16(18)20-19-15)22-7-5-21(6-8-22)9-10-26-14-4-2-1-3-12(14)23(24)25/h1-4,11H,5-10H2 |
Clé InChI |
KQGIIGIRVGQQMU-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCOC2=CC=CC=C2[N+](=O)[O-])C3=CC(=NN=C3Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-Ethoxyethyl)-4-[2-(4-methoxyphenyl)ethyl]piperazine](/img/structure/B14176073.png)
![Methyl 5-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pentanoate](/img/structure/B14176089.png)
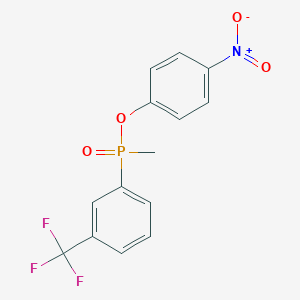
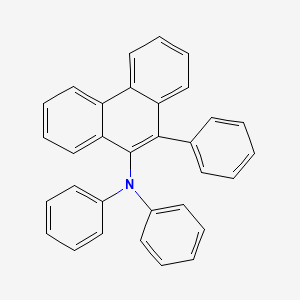
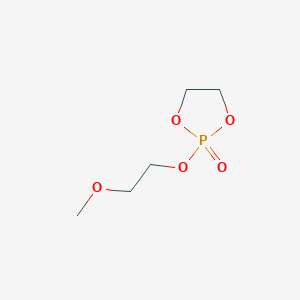
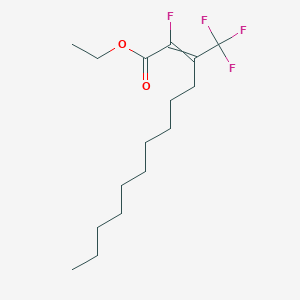
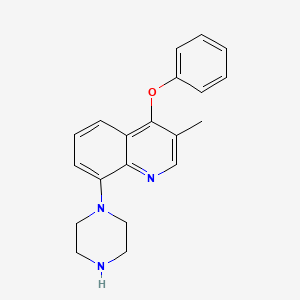
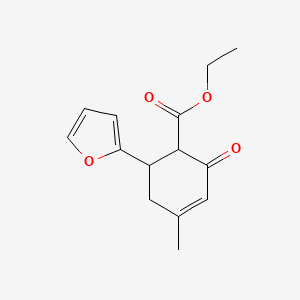

![1-Cyclohexyl-3-[2-(dimethylamino)ethyl]urea](/img/structure/B14176145.png)
![(6S)-6-(4-Nitrophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B14176156.png)
